N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide
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Overview
Description
Scientific Research Applications
Catalytic Oxidation and Oxygenation Reactions
Oxidation and Hydroxylation
Methane mono-oxygenase from Methylococcus capsulatus (Bath) demonstrates a broad catalytic ability, including the oxidation of various substituted methane derivatives and hydroxylation of n-alkanes to alcohols, showcasing the potential for chemical synthesis and environmental applications (Colby, Stirling, & Dalton, 1977).
Molecular and Supramolecular Structures
Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide highlights the importance of molecular structure in metal coordination, potentially impacting the development of new materials and catalysts (Jacobs, Chan, & O'Connor, 2013).
Methane Oxidation to Methyl Hydroperoxide
The catalytic oxidation of methane to methyl hydroperoxide under mild conditions using specific catalytic systems suggests applications in creating more efficient processes for converting methane to useful chemicals (Nizova, Süss-Fink, & Shul’pin, 1997).
Medicinal Chemistry and Receptor Selectivity
- Design of Selective Ligands: The design of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines for selective 5-HT7 receptor ligand or multifunctional agents suggests applications in developing new treatments for CNS disorders, highlighting the compound's relevance in drug discovery (Canale et al., 2016).
Chemical Synthesis and Reactivity
- Synthesis of Stable Organopalladium(IV) Complexes: The synthesis of stable organopalladium(IV) complexes through oxidative addition of organo halides showcases applications in organic synthesis and catalysis (Brown, Byers, & Canty, 1990).
Aromatization and Oxidation Processes
- Aromatization of Dihydropyridines: The use of methanesulfonic acid and sodium nitrite for the oxidation of 1,4-dihydropyridines to pyridine derivatives underlines the role of specific reagents in facilitating chemical transformations, relevant for pharmaceutical synthesis and organic chemistry (Niknam et al., 2006).
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-16(22(2,19)20)10-13(18)17-7-3-4-11(9-17)21-12-8-14-5-6-15-12/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCZTPNAJPTCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)OC2=NC=CN=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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